molecular formula C13H13FO3 B1603748 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid CAS No. 80912-58-9

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Cat. No. B1603748
CAS RN: 80912-58-9
M. Wt: 236.24 g/mol
InChI Key: LTNKWPQQEPDIFC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, also known as 4-Fluorophenyl-cyclohexylglycine (4F-CHG), is a synthetic compound that has been the subject of scientific research due to its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. The modulation of this receptor has been linked to the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

Scientific Research Applications

Medicinal Chemistry Applications

Research has demonstrated the potential of fluorinated compounds in drug discovery due to their unique properties. For example, fluorinated derivatives of WAY 100635 were synthesized for studying their biological properties, highlighting the importance of fluorinated compounds in the development of pharmaceuticals (Lang et al., 1999). Furthermore, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and its characterization provide insights into the structural and chemical properties crucial for drug development (Sapnakumari et al., 2014).

Material Science Applications

In the realm of material science, laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters have been synthesized, showing significant promise in the development of liquid crystals, which are critical for display technologies (Gray, Hogg, & Lacey, 1981). These materials exhibit thermal stabilities and mesomorphic properties advantageous for practical applications.

Environmental Science Applications

The environmental exposure to plasticizers such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been studied to understand human exposure levels and potential health impacts. This research underscores the importance of monitoring and assessing the safety of chemical compounds used in everyday products (Silva et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKWPQQEPDIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620732
Record name 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80912-58-9
Record name 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 40 parts of 8-(4-fluorophenyl)-1,4-dioxaspiro[4,5]decane-8-carboxylic acid, 100 parts of a hydrochloric acid solution 6 N and 100 parts of acetic acid is started and refluxed overnight. The reaction mixture is cooled and the product is extracted with trichloromethane. The extract is washed three times with water, dried, filtered and evaporated, yielding 17 parts (50%) of 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid as a residue.
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Synthesis routes and methods II

Procedure details

A mixture of 18.17 g. (0.07 mole) of 4-cyano-4-(4-fluorophenyl)cyclohexanone, ethylene ketal (prepared in Example 20 and 15 g. of potassium hydroxide in 150 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness to give 18.2 g. (93% yield) of 4-carboxy-4-(4-fluorophenyl)cyclohexanone, ethylene ketal, having a melting point of 117° to 122°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 4
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 6
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

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